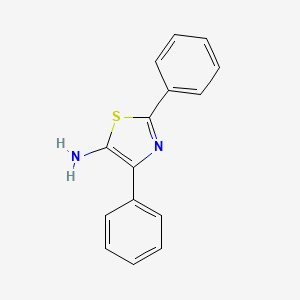

2,4-Diphenylthiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYXPHXQXJPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310463 | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38093-77-5 | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38093-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diphenyl-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2,4 Diphenylthiazol 5 Amine

Established Synthetic Routes to 2,4-Diphenylthiazol-5-amine Scaffolds

Traditional methods for thiazole (B1198619) synthesis have been adapted and refined to create complex derivatives like this compound. These routes often involve the sequential construction of the ring system.

First described in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. researchgate.netsynarchive.com The classic approach involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For the synthesis of 2-aminothiazole (B372263) scaffolds, thiourea (B124793) is commonly used as the thioamide component. chemhelpasap.comorganic-chemistry.orgrsc.org The reaction between a 2-bromoacetophenone (B140003) derivative and thiourea, for example, yields a 2-aminothiazole. chemhelpasap.com

While the Hantzsch synthesis is highly effective for 2-aminothiazoles and is often performed in solvents like methanol (B129727) or ethanol (B145695), its direct application to produce 5-aminothiazoles is not straightforward. chemhelpasap.commdpi.com The standard reactants typically lead to substitution at the 2- and 4-positions, leaving the 5-position unsubstituted. Modifications to the starting materials are necessary to introduce the amine group at the C5 position. For instance, using α-haloketones that already contain a precursor to the amino group at the adjacent carbon could potentially lead to the desired product, but this is not the conventional Hantzsch pathway. The regioselectivity of the Hantzsch reaction can also be influenced by reaction conditions; acidic conditions have been shown to alter the outcome, sometimes leading to mixtures of isomers. rsc.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like substituted thiazoles by combining three or more reactants in a single pot. mdpi.com These reactions avoid the need to isolate intermediates, often saving time and resources.

A notable MCR for synthesizing highly substituted thiazoles involves the reaction of an aldehyde, an amine, and a sulfur source. For the direct synthesis of a 5-aminothiazole derivative, a common strategy is the reaction between an aldehyde, an aminonitrile, and a source of sulfur such as elemental sulfur or carbon disulfide. A catalyst-free, three-component reaction has been developed for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives by reacting 2-aminothiazole, barbituric acid, and various aromatic aldehydes in aqueous ethanol. nih.gov This demonstrates the reactivity of the 5-position of a pre-formed 2-aminothiazole, suggesting a potential pathway where a 2,4-diphenylthiazole (B167676) could be functionalized at the C5 position. Another MCR approach involves the one-pot reaction of α-nitro epoxides, potassium thiocyanate, and primary amines, which yields polysubstituted 2-aminothiazoles smoothly and efficiently. organic-chemistry.org

Given the limitations of the classic Hantzsch synthesis for direct C5-amination, alternative cyclization strategies are crucial. A primary route to 5-aminothiazoles involves the use of α-aminonitriles as key precursors. researchgate.net The reaction of α-aminonitriles with reagents containing an X-C-S fragment, such as carbon disulfide, carbon oxysulfide, or isothiocyanates, provides a direct pathway to 5-aminothiazoles. researchgate.net This method allows for the introduction of various substituents at the 2-position.

Another innovative approach involves the cyclization of dithionated 2-N-acylglycinamides. This route provides control over the substituent at the 2-position and yields the target 5-aminothiazole after a trifluoroacetic anhydride (B1165640) (TFAA)-mediated cyclization and subsequent removal of a protecting group. researchgate.net Furthermore, a catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides can produce 2,4-disubstituted-5-acylamino-1,3-thiazoles, which can then be deacylated to furnish the desired 5-amino group. researchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce waste, minimize energy consumption, and use less hazardous materials. thieme-connect.combepls.com

A significant step towards greener synthesis is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives like water, or by eliminating the solvent entirely. bepls.com

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully achieved in water using β-cyclodextrin as a supramolecular catalyst. rsc.org Similarly, 2-aminothiazoles have been prepared from β-keto esters and thiourea in an aqueous medium. organic-chemistry.org The use of aqueous ethanol has also been reported as an effective medium for the catalyst-free, multi-component synthesis of thiazole-containing derivatives. nih.gov

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies product work-up. A simple, fast, and eco-friendly solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been reported to produce 2-aminothiazoles. organic-chemistry.orgthieme-connect.com The reactions often proceed to completion in seconds with good yields and without the need for a catalyst. thieme-connect.com

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govqmu.edu.kz The Hantzsch synthesis of various 2-aminothiazole derivatives has been successfully performed under microwave irradiation, reducing reaction times from hours to minutes. nih.govqmu.edu.kzjusst.org For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes with yields up to 95%, whereas conventional refluxing required 8 hours and resulted in lower yields. nih.gov

| Entry | Reactants | Method | Time | Yield (%) | Reference |

| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave (90 °C) | 30 min | 95 | nih.gov |

| 2 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional (Reflux) | 8 h | <95 | nih.gov |

| 3 | Acetophenone (B1666503) + Thiourea + Iodine | Microwave (70 W) | 5 min | 92 | qmu.edu.kz |

| 4 | Acetophenone + Thiourea + Iodine | Conventional | ~24 h | 94 | qmu.edu.kz |

Ultrasonic-Mediated Protocols: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govrsc.org This technique has been successfully applied to the synthesis of various thiazole derivatives. nih.govtandfonline.comsemanticscholar.org A lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles represents a greener and more sustainable alternative to traditional pathways. rsc.org The use of ultrasound has been shown to be an efficient and environmentally friendly method for preparing organic compounds, often resulting in high yields and pure products with reduced energy consumption. mdpi.comtandfonline.com

| Product | Method | Time (min) | Yield (%) | Reference |

| 2,4-diphenylthiazole | Conventional (Stirring) | 180 | 35 | rsc.org |

| 2,4-diphenylthiazole | Ultrasonication | 25 | 92 | rsc.org |

| Substituted Hantzsch Thiazole | Conventional (Heating) | 120-150 | 79-88 | mdpi.com |

| Substituted Hantzsch Thiazole | Ultrasonication | 25-30 | 82-90 | mdpi.com |

Catalytic Approaches in Sustainable Synthesis

The synthesis of thiazole derivatives, including 5-aminothiazoles, has increasingly benefited from the development of catalytic methods that align with the principles of green chemistry. These approaches aim to reduce environmental impact by utilizing efficient catalysts, milder reaction conditions, and more benign solvents.

A notable sustainable method involves the calcium-catalyzed synthesis of 5-aminothiazoles. nih.gov This transformation employs an earth-abundant and non-precious metal catalyst, calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), to facilitate a modular, rapid, and high-yielding reaction between N-thioacyl-N,O-acetals and various isocyanides. nih.gov The process is typically conducted in ethyl acetate (B1210297) (EtOAc), a solvent with a favorable environmental profile, and is often complete in under 30 minutes. A key advantage of this methodology is the production of environmentally benign alcoholic by-products, enhancing its green credentials. nih.gov

Other catalytic strategies focus on simplifying reaction conditions and minimizing waste. For instance, the use of a catalytic amount of a simple organic base like piperidine (B6355638) has been reported to facilitate the synthesis of complex thiazole-containing heterocyclic systems. semanticscholar.org Furthermore, significant progress has been made in developing protocols that use green solvents such as water or polyethylene (B3416737) glycol (PEG-400), or are conducted under solvent-free conditions, thereby reducing reliance on volatile and hazardous organic chemicals. bepls.com Some efficient methods have been developed that proceed without any catalyst at all. bepls.com These sustainable approaches often lead to high yields and simplify the post-reaction work-up and purification processes. bepls.com

Table 1: Overview of Catalytic Approaches in Sustainable Thiazole Synthesis

| Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|

| Ca(NTf₂)₂ | Ethyl Acetate (EtOAc) | Uses earth-abundant metal; Rapid reaction times (<30 min); High yields; Benign alcoholic by-products. | nih.gov |

| Piperidine | Ethanol | Simple organic base catalyst; Used for multi-component reactions. | semanticscholar.org |

| Catalyst-Free | PEG-400 or Water | Eliminates catalyst cost and toxicity; Environmentally benign solvents; Simple protocol. | bepls.com |

Precursor Chemistry and Intermediate Reactivity Analysis

The construction of the this compound core relies on the strategic selection and reaction of specific chemical precursors. The classical and most prevalent method for synthesizing the aminothiazole ring is the Hantzsch thiazole synthesis. bepls.com This reaction typically involves the condensation of a thioamide with an α-haloketone. bepls.com For a 2,4-disubstituted aminothiazole, the precursors would be thiourea and a substituted α-haloketone. For example, the synthesis of the closely related 2-amino-4-phenylthiazole (B127512) is achieved through the condensation of acetophenone with thiourea in the presence of an oxidizing agent like iodine. asianpubs.orgmdpi.com

To achieve the 4,5-diaryl substitution pattern, as seen in derivatives related to this compound, the synthesis often commences with the formation of a 1,2-diaryl-ethanone intermediate. This key precursor can be synthesized via a Friedel–Crafts reaction, which establishes the foundational carbon skeleton upon which the thiazole ring is constructed. nih.govmdpi.com

The reactivity of the thiazole ring and its intermediates is crucial for introducing the amine group at the C5 position. The C5 position of the 2-aminothiazole nucleus is known to be an active site for electrophilic substitution reactions. mdpi.com For instance, 2-amino-4-phenylthiazole undergoes electrophilic diazo coupling at the C5 position, demonstrating the nucleophilic character of this carbon atom. mdpi.com This inherent reactivity provides a potential pathway for the introduction or modification of functional groups. An alternative and more direct route to 5-aminothiazoles involves a cyclization-elimination reaction between precursors like N-thioacyl-N,O-acetals and isocyanides, which directly installs the C5-amino functionality. nih.gov

Table 2: Key Precursors and Intermediates in Diarylaminothiazole Synthesis

| Precursor/Intermediate | Role in Synthesis | Typical Reaction | Reference |

|---|---|---|---|

| Acetophenone | Source of the phenyl group at C4 and adjacent carbon atoms. | Condensation with thiourea (Hantzsch Synthesis). | asianpubs.org |

| Thiourea | Provides the nitrogen at position 3, the sulfur at position 1, and the C2-amino group. | Condensation with an α-haloketone. | bepls.comasianpubs.org |

| 1,2-Diaryl-ethanone | Key intermediate for establishing the 4,5-diaryl substitution pattern. | Serves as the ketone precursor for cyclization. | nih.gov |

| N-thioacyl-N,O-acetal | Precursor providing the S-C2-N-C4 portion of the thiazole ring. | Calcium-catalyzed cyclization with an isocyanide. | nih.gov |

| Isocyanide | Precursor providing the C5 atom and the C5-amino group. | Calcium-catalyzed cyclization with an N-thioacyl-N,O-acetal. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2,4 Diphenylthiazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with distinct reactivity towards electrophiles and nucleophiles. The presence of the electron-donating amino group at the C5 position significantly influences the electron density of the ring, thereby directing the course of substitution reactions.

Electrophilic Aromatic Substitution: The amino group at C5 is a powerful activating group, increasing the nucleophilicity of the thiazole ring. However, the thiazole ring itself is generally considered electron-deficient compared to benzene, which can make electrophilic substitution challenging. Often, reactions that would proceed on a more activated aromatic system require harsher conditions or fail to occur. In analogous systems like 5-phenylthiophen-2-amine, the amino group directs electrophilic attack to the adjacent C3 position. nih.gov This suggests that if 2,4-Diphenylthiazol-5-amine were to undergo electrophilic substitution, the reaction would likely be directed by the powerful +M effect of the amine. However, the positions on the thiazole ring are all substituted except for the heteroatoms. Therefore, electrophilic attack is more likely to occur on the phenyl rings, unless specific reaction conditions can promote substitution on the thiazole nucleus, which is not commonly observed.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a plausible reaction pathway for thiazole derivatives, particularly when a good leaving group is present on the ring. nih.gov For instance, the related compound 4-tosyl-2-phenyl-5-chloro-1,3-thiazole has been shown to react regioselectively with various nucleophiles, where the chloride ion at the C5 position is displaced. researchgate.net In the case of this compound, the amine group itself is not a good leaving group. However, it can be chemically modified, for example, through diazotization, to generate a diazonium salt which is an excellent leaving group, paving the way for nucleophilic substitution at the C5 position.

Transformations Involving the Amine Functionality

The primary amino group at the C5 position is a focal point of reactivity for this compound, enabling a variety of transformations that are fundamental in synthetic organic chemistry.

The lone pair of electrons on the nitrogen atom of the amine functionality makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides converts the primary amine into a more complex amide. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The reactivity of acylium ions, the electrophilic species in these reactions, is known to increase with the acidity of the reaction medium. mdpi.com

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Interactive Table: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2,4-diphenylthiazol-5-yl)acetamide | Base (e.g., Pyridine, Triethylamine) |

| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N-(2,4-diphenylthiazol-5-yl)acetamide | Base or Acid Catalyst |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2,4-diphenylthiazol-5-amine (and further alkylated products) | Base (e.g., K₂CO₃) |

Primary amines readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is acid-catalyzed and proceeds through a hemiaminal or carbinolamine intermediate. wikipedia.orgmdpi.com The reaction is typically reversible, and the equilibrium is driven towards the product by removing water. wikipedia.org

The formation of Schiff bases from this compound introduces structural diversity and provides a handle for further synthetic modifications. These imines are important intermediates in the synthesis of various heterocyclic systems.

Interactive Table: Condensation Reactions with Carbonyls

| Carbonyl Compound | Intermediate | Final Product | Key Feature |

|---|---|---|---|

| Benzaldehyde | Hemiaminal | (E)-N-benzylidene-2,4-diphenylthiazol-5-amine (Schiff Base) | Formation of a C=N double bond |

| Acetone | Hemiaminal | N-(propan-2-ylidene)-2,4-diphenylthiazol-5-amine (Schiff Base) | Reaction with a ketone |

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. unacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. unacademy.comslideshare.net The resulting diazonium salt is a valuable synthetic intermediate.

The diazonium salt of this compound can undergo two main types of follow-up reactions:

Substitution Reactions: The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN, -H).

Azo Coupling: The diazonium ion acts as an electrophile and can attack activated aromatic rings (like phenols or anilines) in an electrophilic aromatic substitution reaction to form azo compounds. slideshare.netuobaghdad.edu.iqrdd.edu.iqresearchgate.net These compounds are often colored and have applications as dyes.

Cycloaddition and Annulation Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. While information specific to this compound is scarce, related heterocyclic systems are known to participate in such reactions. For example, enamines, which share the C=C-N structural motif, readily undergo [2+2] cycloaddition reactions. researchgate.net Dihydroimidazolium ylides can participate in 1,3-dipolar cycloadditions to form fused ring systems. rsc.org It is plausible that derivatives of this compound, such as its corresponding imines (Schiff bases), could act as dienophiles or dienes in Diels-Alder reactions, or participate in other pericyclic reactions to construct more complex, fused heterocyclic structures (annulation).

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While the amine group itself can act as a nucleophile in reactions like the Buchwald-Hartwig amination, ustc.edu.cn the this compound scaffold can be modified to participate in a wider range of coupling reactions.

For instance, if the amine group is converted into a halide or a triflate via diazotization followed by substitution, the resulting thiazole derivative can serve as an electrophilic partner in various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Reaction: Reaction with an alkene. ustc.edu.cn

Sonogashira Coupling: Reaction with a terminal alkyne.

Negishi Coupling: Reaction with an organozinc compound. ustc.edu.cn

These reactions would allow for the introduction of new substituents onto the C5 position of the thiazole ring, providing a versatile strategy for the synthesis of a diverse library of derivatives. The development of such coupling reactions has been a major focus in modern organic synthesis, with numerous applications in the preparation of pharmaceuticals and functional materials. dntb.gov.uadntb.gov.ua

In-depth Analysis of Reaction Kinetics and Mechanistic Pathways of this compound Is Limited by Available Research

Detailed investigations into the reaction kinetics and specific mechanistic pathways for the synthesis and reactivity of this compound are not extensively documented in publicly available scientific literature. While general synthetic methods for 2-aminothiazoles are well-established, specific quantitative data such as reaction rates, rate constants, and activation energies for this particular compound are scarce. Similarly, comprehensive mechanistic studies detailing intermediates and transition states for its formation or subsequent reactions are not readily found.

The primary route for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. For this compound, a plausible synthetic approach would involve the reaction of an α-halo-α-phenylacetonitrile with thiobenzamide. The general mechanism for the Hantzsch synthesis is understood to proceed through a sequence of steps:

Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (or its equivalent).

Intermediate formation: This initial attack leads to the formation of a hydroxythiazoline intermediate.

Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic thiazole ring.

However, specific kinetic parameters that would quantify the rate of these steps for this compound are not available. Factors such as solvent polarity, temperature, and the nature of the substituents on the phenyl rings would be expected to influence the reaction kinetics, but dedicated studies to quantify these effects for this specific molecule have not been identified.

Furthermore, detailed mechanistic studies, which might involve techniques such as isotopic labeling, computational modeling (e.g., Density Functional Theory calculations), or the spectroscopic detection of transient intermediates, are not reported for this compound. Such studies would be crucial for elucidating the precise structure of transition states, identifying the rate-determining step, and understanding the electronic effects of the phenyl substituents on the reactivity of the thiazole core.

While the reactivity of the 2-amino group and the C5 position of the thiazole ring in various electrophilic substitution reactions is a general feature of this class of compounds, specific kinetic data and detailed mechanistic interpretations for such reactions involving this compound are lacking in the current body of scientific literature.

Due to the absence of specific research data on the reaction kinetics and mechanistic pathways of this compound, a quantitative and detailed discussion as per the requested outline cannot be provided at this time.

Derivatization and Structure Reactivity/structure Property Correlation Investigations

Functionalization at the Amine Nitrogen and Phenyl Substituents

The primary amino group and the two phenyl rings of 2,4-diphenylthiazol-5-amine are key sites for functionalization. The nucleophilic nature of the amine nitrogen allows for a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications are instrumental in creating diverse derivatives with altered electronic, steric, and pharmacokinetic properties.

Amine Nitrogen Functionalization:

The amino group is readily acylated to form amides. For instance, reactions with acyl chlorides in the presence of a base are a common strategy to introduce various substituents. mdpi.comnih.gov A study on related 2-aminothiazole (B372263) structures demonstrated successful N-acetylation using acetic anhydride (B1165640) and N-benzoylation via electrophilic attack of a benzoyl cation. mdpi.comnih.gov Another approach involves reacting the amine with chloroacetyl chloride under basic conditions to produce a chloroacetyl amino derivative. mdpi.comnih.gov Furthermore, the amine can be coupled with protected amino acids and peptides using standard solution-phase peptide synthesis techniques, employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as triethylamine (B128534) (Et3N). asianpubs.org

Phenyl Ring Functionalization:

| Reaction Type | Reagent(s) | Functional Group Introduced | Position of Functionalization | Reference |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride | -NHCOCH₃ | Amine Nitrogen | mdpi.comnih.gov |

| Benzoylation | Benzoyl Chloride | -NHCOPh | Amine Nitrogen | mdpi.commdpi.com |

| Chloroacetylation | Chloroacetyl Chloride / Base | -NHCOCH₂Cl | Amine Nitrogen | mdpi.comnih.gov |

| Amide Formation | Acyl Chlorides / Triethylamine | -NHCOR | Amine Nitrogen | mdpi.comnih.gov |

| Peptide Coupling | Boc-amino acids / DCC / Et₃N | -NH-Peptide | Amine Nitrogen | asianpubs.org |

Exploration of Substitution Effects on Chemical Reactivity

The introduction of various substituents onto the this compound scaffold profoundly affects its chemical reactivity and physical properties. These effects are generally categorized as electronic or steric in nature.

Electronic Effects:

Steric and Conformational Effects:

The size and position of substituents can introduce steric hindrance, which impacts chemical reactivity and biological activity. For example, in a study of related 2,4-disubstituted arylthiazoles, it was found that bulkier substituents on the amino group had a negative impact on their trypanocidal activity. nih.gov This suggests that the size of the substituent can affect how the molecule interacts with biological targets. In the same study, it was noted that the substitution of a fluorine atom on a phenyl ring had little positive effect on activity, indicating that for some properties, minor electronic changes may be less significant than steric or conformational factors. nih.gov

| Substituent Type | Example Group(s) | Observed Effect | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -NO₂ | Lowers HOMO and LUMO energy levels, reducing the energy gap. | nih.gov |

| Electron-Donating Group (EDG) | -CH₃ | May enhance hole injection aptitude in electronic applications. | nih.gov |

| Halogen | -F | Observed to have little positive effect on trypanocidal activity. | nih.gov |

| Bulky Alkyl/Aryl Groups | Various | Can negatively impact biological activity due to steric hindrance. | nih.gov |

Design and Synthesis of Library Compounds Based on this compound Scaffold

The this compound core is an attractive scaffold for the development of compound libraries in medicinal chemistry and materials science. Its synthetic tractability allows for the creation of a large number of derivatives with diverse functionalities for high-throughput screening.

A key strategy for library synthesis is solid-phase parallel synthesis. nih.gov This technique allows for the systematic modification of the core scaffold at multiple positions. For instance, a 2,4,5-trisubstituted thiazole (B1198619) library was prepared using a solid-phase approach that permitted the incorporation of three points of diversity by reacting a resin-bound core skeleton with various amines, alkyl halides, and acid chlorides. nih.gov This methodology enables the rapid generation of a multitude of distinct compounds from a common intermediate.

Another approach involves the rational design and synthesis of a focused library of compounds targeting a specific biological entity. For example, a series of thiazole scaffold-based small molecules were designed and synthesized as potential inhibitors of the human lactate (B86563) dehydrogenase A (hLDHA) enzyme. nih.gov In this study, computational docking was used to guide the selection of substituents on the thiazole core to maximize binding affinity, leading to the synthesis of a targeted library for biochemical and anticancer activity screening. nih.gov

| Library Synthesis Strategy | Key Features | Building Blocks Used | Application | Reference |

|---|---|---|---|---|

| Solid-Phase Parallel Synthesis | Allows for three points of diversity on the thiazole ring. | Amines, alkyl halides, acid chlorides | Generation of a diverse small molecule library. | nih.gov |

| Rational Design and Synthesis | In silico design followed by targeted synthesis. | Various substituted amines and other reagents. | Development of enzyme inhibitors for anticancer research. | nih.gov |

Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a powerful tool to improve the detection and quantification of analytes that may have poor analytical characteristics, such as low ionization efficiency in mass spectrometry or lack of a chromophore for UV detection. For amine-containing compounds like this compound, several derivatization strategies can be employed. nih.gov

The goal of such derivatization is to impart desirable properties to the molecule, including:

Enhanced Ionization Efficiency: Attaching a permanently charged group or a group that is easily ionized can significantly improve signal intensity in mass spectrometry.

Improved Chromatographic Separation: Modifying the polarity of the molecule can lead to better peak shape and resolution in liquid chromatography (LC).

Fluorescence or UV Absorbance: Introducing a fluorophore or a strong chromophore allows for sensitive detection using fluorescence or UV-Vis detectors. nih.gov

A comparative study of various amine-derivatizing reagents found that Dansyl chloride (Dansyl-Cl) is a versatile option, creating derivatives that exhibit both fluorescence and high ionization efficiency. nih.gov Other reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are also useful, particularly under acidic chromatography conditions. nih.gov The choice of derivatization reagent depends on the specific analytical goal and the instrumentation available. For example, o-phthalaldehyde (B127526) (OPA) is a fluorogenic reagent, meaning it becomes fluorescent only after reacting with the primary amine, which can reduce background noise. nih.gov

| Derivatization Reagent | Abbreviation | Primary Analytical Enhancement | Reference |

|---|---|---|---|

| Dansyl chloride | Dansyl-Cl | Fluorescence and high ionization efficiency for LC-MS. | nih.gov |

| o-Phthalaldehyde | OPA | Fluorogenic; provides fluorescence upon reaction. | nih.gov |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Useful for highly acidic chromatography conditions. | nih.gov |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Provides strong UV-Vis absorbance (colorimetric). | nih.gov |

| 2,4-Dinitrophenylhydrazine | DNPH | Used for carbonyls, but illustrates the principle of adding a strong UV chromophore for HPLC analysis. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2,4-Diphenylthiazol-5-amine, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The aromatic protons of the two phenyl rings would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts would be influenced by the position of the phenyl rings on the thiazole (B1198619) core and any anisotropic effects. The protons of the amine group (-NH₂) would be expected to appear as a broad singlet, with a chemical shift that could vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the thiazole ring and the two phenyl rings. The chemical shifts of the thiazole carbons (C2, C4, and C5) would be characteristic of a heteroaromatic system. The carbon attached to the sulfur atom (C2) and the carbon bearing the amino group (C5) would have distinct chemical shifts influenced by the electronegativity of the neighboring heteroatoms. The carbons of the phenyl rings would appear in the aromatic region (typically 120-140 ppm), with the ipso-carbons (the carbons directly attached to the thiazole ring) showing distinct shifts.

Expected ¹H and ¹³C NMR Data (Hypothetical): Without experimental data, precise chemical shifts cannot be provided. However, a hypothetical data table is presented below to illustrate the expected format and type of information.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.2-7.8 | m | 10H | Ar-H |

| NH₂ | 5.0-6.0 | br s | 2H | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| Thiazole-C | 150-170 | C2, C4, C5 |

| Phenyl-C | 125-140 | Ar-C |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the determination of the molecular formula (C₁₅H₁₂N₂S). The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for such aromatic and heterocyclic systems include the cleavage of the phenyl rings, loss of the amino group, and fragmentation of the thiazole ring. Analysis of the isotopic profile, particularly the [M+2] peak, would confirm the presence of a sulfur atom.

Expected Fragmentation Data (Hypothetical):

| Fragment Ion (m/z) | Possible Identity |

| [M]⁺ | Molecular Ion |

| [M - C₆H₅]⁺ | Loss of a phenyl radical |

| [M - NH₂]⁺ | Loss of an amino radical |

| C₉H₇N₂S⁺ | Fragment containing the aminothiazole core |

| C₆H₅⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, such as the relative orientations of the phenyl rings with respect to the thiazole ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the material.

Expected Crystallographic Data (Hypothetical):

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Key Bond Length (C-S) (Å) | ~1.7-1.8 |

| Key Bond Length (C-N) (Å) | ~1.3-1.4 |

| Key Bond Angle (C-S-C) (°) | ~90-95 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and thiazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the phenyl rings and the thiazole ring are often strong in the Raman spectrum.

Expected Vibrational Frequencies (Hypothetical):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300-3500 | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| C=C / C=N stretch | 1400-1600 | FT-IR, Raman |

| C-N stretch | 1200-1350 | FT-IR |

| C-S stretch | 600-800 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl rings and the thiazole nucleus. The position of the maximum absorption (λ_max) would be indicative of the extent of conjugation.

Furthermore, UV-Vis spectroscopy can be a useful tool for studying tautomerism. For this compound, the potential for amino-imino tautomerism exists. Changes in the UV-Vis spectrum with solvent polarity or pH could provide evidence for the presence of different tautomeric forms in solution.

Expected UV-Vis Absorption Data (Hypothetical):

| Solvent | λ_max (nm) | Transition |

| Ethanol | ~250-350 | π→π* |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 2,4-diphenylthiazol-5-amine. These calculations provide a detailed picture of the molecule's behavior and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular geometry and electronic properties of this compound. By optimizing the molecular structure, key geometrical parameters such as bond lengths and bond angles can be determined with high accuracy. nih.gov DFT calculations also provide insights into the electronic properties by mapping the electron density distribution and defining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity and lower stability. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are invaluable for predicting how this compound will behave in chemical reactions.

Table 1: Calculated Electronic Properties of a Thiazole (B1198619) Derivative using DFT

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 1.85 |

Note: The values in this table are representative of a generic thiazole derivative and are intended for illustrative purposes.

Computational methods, particularly DFT, are employed to predict the spectroscopic parameters of this compound, which can then be compared with experimental data for structural validation. scielo.org.za

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the 1H and 13C NMR chemical shifts. These theoretical values are often in good agreement with experimental data and aid in the assignment of signals in the NMR spectra. dergipark.org.tr

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify the characteristic vibrational modes of the molecule. This includes stretching and bending vibrations of functional groups such as N-H, C=N, and C-S within the thiazole ring and the phenyl substituents. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed in the experimental spectrum. These calculations help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions. scielo.org.za

Table 2: Predicted Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) | 7.2-7.8 (aromatic protons), 5.5 (amine proton) |

| 13C NMR | Chemical Shift (δ, ppm) | 110-150 (aromatic and thiazole carbons) |

| IR | Vibrational Frequency (cm-1) | ~3400 (N-H stretch), ~1600 (C=N stretch), ~700 (C-S stretch) |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and intermolecular interactions of this compound over time. These simulations provide a detailed understanding of how the molecule behaves in a dynamic environment, such as in solution or within a biological system. nih.gov

MD simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. This is particularly important for understanding how the phenyl rings and the amine group are oriented with respect to the thiazole core. The simulations can also shed light on the flexibility of the molecule and the rotational barriers of its single bonds.

Furthermore, MD simulations can be used to model intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or between the molecule and its environment. nih.gov This information is crucial for understanding its solubility, aggregation behavior, and interactions with other molecules.

Docking Studies for Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand, such as this compound, to a protein target. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov

In a docking study, the this compound molecule is placed into the binding site of a target protein, and various conformations and orientations of the ligand are sampled. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to rationalize the biological activity of the compound and to guide the design of more potent and selective analogs. researchgate.netmdpi.com

Table 3: Representative Docking Study Results for a Thiazole Derivative with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

Note: The values in this table are hypothetical and for illustrative purposes.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in predicting the mechanisms of chemical reactions involving this compound and in identifying the structures of the corresponding transition states. DFT calculations are commonly used to map out the potential energy surface of a reaction, allowing for the determination of the lowest energy reaction pathway.

For example, computational studies can be used to investigate the mechanism of synthesis of this compound or to predict its reactivity in various chemical reactions, such as electrophilic or nucleophilic substitutions. These theoretical predictions can provide valuable guidance for the design of new synthetic routes and for the development of novel applications of this compound.

Applications in Advanced Materials Science

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The thiazole (B1198619) heterocycle is a well-established building block for organic semiconductors due to its electron-deficient nature, which facilitates electron injection and transport. nih.gov This property is crucial for the performance of n-type and ambipolar organic field-effect transistors (OFETs) and for balancing charge transport in Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of the thiazole ring promotes effective intermolecular π-π stacking, which is essential for efficient charge mobility in the solid state. rsc.org

In the context of 2,4-Diphenylthiazol-5-amine, the phenyl groups at the C2 and C4 positions extend the π-conjugation of the molecule. This extended conjugation is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the material's bandgap and its charge injection properties. The amino group at the C5 position acts as an electron-donating group, which can further tune the electronic properties and introduce a donor-acceptor character within the molecule. This intramolecular charge transfer (ICT) characteristic is highly desirable for creating emissive materials for OLEDs.

While direct reports on the use of this compound in OLEDs are limited, research on structurally similar thiazole-based materials highlights its potential. For instance, polymers and small molecules incorporating thiazole and thiazolo[5,4-d]thiazole units have been successfully employed in organic electronics. semanticscholar.orgresearchgate.net These materials often exhibit high thermal stability and good charge carrier mobilities. For example, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and incorporated into organic thin-film transistors, demonstrating mobility as high as 0.05 cm²/V·s. rsc.org

The performance of organic semiconductors is highly dependent on their molecular orbital energy levels. The table below summarizes the HOMO and LUMO levels of some representative thiazole-based organic semiconductors, providing a reference for the expected electronic properties of materials derived from this compound.

| Compound/Polymer Class | HOMO (eV) | LUMO (eV) | Application |

| Thiazole-fused Naphthalene Diimide Polymer (PNDTzI) | - | -3.95 | n-type FET nih.gov |

| Ladder-type Thiazole-fused S,N-heteroacene (SN9-Tz) | -5.99 (calculated) | -2.90 (calculated) | OFET rsc.org |

| Bithiazole-based Polymer (PTN5) | -5.48 | -3.61 | Organic Photovoltaics acs.org |

| Diarylamino-substituted Carbazole (E21) | -5.49 | -2.13 | OLED Emitter nih.gov |

This table presents data for related thiazole-containing compounds to illustrate the typical range of electronic properties.

Derivatives of this compound could be designed as emitters in OLEDs, where the amino group could be functionalized to further enhance fluorescence quantum yields and tune emission colors. mdpi.com The diphenyl substitution pattern offers a robust core structure with good thermal stability, a critical requirement for long-lasting OLED devices. mdpi.com

Fluorescent Probes and Sensors Based on Thiazole Scaffolds

The thiazole ring is a key component in many fluorescent molecules due to its rigid structure and favorable electronic properties. nih.gov Derivatives of 2-aminothiazole (B372263), in particular, serve as versatile platforms for the design of fluorescent probes and sensors. nih.govnih.gov The amino group provides a convenient site for chemical modification, allowing for the attachment of specific recognition units (receptors) for a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

The general principle behind these sensors involves linking the this compound core, which acts as the fluorophore, to a receptor unit. The binding of an analyte to the receptor induces a change in the photophysical properties of the fluorophore, leading to a detectable signal such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing). mdpi.com

Research on related 2-amino-4,5-diarylthiazole derivatives has demonstrated the viability of this approach. By functionalizing the amino group with different moieties, researchers have created compounds with specific sensing capabilities. mdpi.comnih.gov For example, the formation of Schiff bases or amides at the amino position can introduce binding sites for various species. mdpi.comnih.govmdpi.com

The photophysical properties of the 2,4-diphenylthiazole (B167676) core are crucial for its function as a signaling unit. Studies on 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related rigid heterocyclic system, have shown that such molecules can exhibit significant fluorescence quantum yields and large Stokes shifts, which are desirable characteristics for fluorescent probes as they minimize self-quenching and reduce background interference. researchgate.net The emission properties of these materials can be tuned by altering the electronic nature of the substituents on the phenyl rings. researchgate.net

The table below details examples of sensing mechanisms that could be engineered using a this compound scaffold.

| Sensing Mechanism | Target Analyte | Principle of Operation |

| Intramolecular Charge Transfer (ICT) | Metal Cations, pH | Analyte binding alters the electron-donating/withdrawing strength of the receptor, modulating the ICT process and changing the fluorescence output. |

| Photoinduced Electron Transfer (PET) | Protons (pH), Metal Ions | A receptor with a lone pair of electrons (e.g., an amine) can quench fluorescence through PET. Protonation or coordination of the analyte inhibits PET, restoring fluorescence. |

| Förster Resonance Energy Transfer (FRET) | Biomolecules | The thiazole fluorophore acts as a donor or acceptor in a FRET pair. Analyte-induced conformational changes alter the distance between the pair, modulating the FRET efficiency. |

| Aggregation-Induced Emission (AIE) | Various Analytes | Functionalization can lead to derivatives that are non-emissive in solution but become highly fluorescent upon aggregation induced by the analyte. |

Polymer Chemistry and Polymerizable Monomers

The incorporation of heterocyclic units like thiazole into polymer backbones is a widely used strategy to create materials with enhanced thermal stability, specific electronic properties, and high performance in electronic devices. semanticscholar.org The this compound molecule presents a promising candidate as a monomer for the synthesis of novel polymers.

The primary amino group at the C5 position offers a reactive site for polymerization through several established chemical routes. For instance, it can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dialdehydes to form polyimines. These reactions would incorporate the rigid and electronically active 2,4-diphenylthiazole unit directly into the polymer backbone.

Alternatively, the amino group can be modified to introduce other polymerizable functionalities. For example, reaction with acryloyl chloride or methacryloyl chloride would yield an acrylamide or methacrylamide monomer, respectively, which could then be subjected to free-radical polymerization. Similarly, other vinyl or ethynyl groups could be attached to create monomers suitable for various polymerization techniques.

While the direct polymerization of this compound has not been extensively reported, studies on other thiazole-based polymers provide a strong indication of their potential. Thiazole-containing polymers have shown promise as n-type semiconductors for field-effect transistors and in thermoelectric applications. nih.gov The synthesis of well-defined, π-conjugated polymers based on thiazole moieties remains a challenge but is an active area of research, with new catalytic methods enabling the creation of complex architectures like ladder and step-ladder polymers with improved charge transport properties. rsc.org

Catalysis and Organic Synthesis Applications

Ligand Design for Metal-Catalyzed Reactions

While specific research on 2,4-diphenylthiazol-5-amine as a ligand for metal-catalyzed reactions is limited, the broader class of aminothiazoles has been investigated for the synthesis of metal complexes. The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the exocyclic amine group, provide potential coordination sites for transition metals.

The design of ligands is crucial for the efficacy of metal catalysts, influencing their solubility, stability, and the stereochemical outcome of the reactions they catalyze. Thiazole-containing ligands have been successfully employed in various metal-catalyzed transformations. The electronic properties of the this compound scaffold, influenced by the phenyl substituents, could modulate the electron-donating ability of the heteroatoms, thereby tuning the catalytic activity of a coordinated metal center.

Potential Coordination Modes of Aminothiazole Ligands:

| Potential Donor Atoms | Metal Center (M) | Resulting Complex |

| Thiazole Nitrogen | Transition Metal | N-coordinated complex |

| Thiazole Sulfur | Transition Metal | S-coordinated complex |

| Exocyclic Amine Nitrogen | Transition Metal | N-coordinated complex |

| Bidentate (N,N or N,S) | Transition Metal | Chelate complex |

Organocatalysis Utilizing this compound Scaffolds

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The this compound structure possesses functionalities that could be exploited in organocatalyst design. The amine group can act as a Brønsted base or, after modification, as a hydrogen-bond donor. The thiazole ring itself can be part of a larger conjugated system that influences the acidity or basicity of the active catalytic site.

Although direct examples of organocatalysis using this specific scaffold are not readily found, the principles of organocatalyst design suggest that derivatives of this compound could be synthesized to catalyze a range of reactions, such as Michael additions, aldol reactions, and Mannich reactions. The stereochemical environment created by the phenyl groups could also be harnessed to induce asymmetry in these transformations.

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used as a chiral auxiliary, the general class of thiazolines has been recognized for its utility as chiral ligands in asymmetric synthesis. nih.govnih.gov

For the this compound scaffold to function as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. This chiral scaffold could then be attached to a prochiral substrate. The steric and electronic influence of the chiral thiazole derivative would then direct the approach of a reagent to one of the prochiral faces of the substrate, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary would be cleaved from the product and could potentially be recovered. The development of synthetic routes to chiral, non-racemic derivatives of this compound would be a prerequisite for exploring its potential in this area.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies for 2,4-Diphenylthiazol-5-amine

While classical methods such as the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research will focus on developing more efficient, sustainable, and diverse synthetic routes to this compound and its analogues. The traditional synthesis involves the condensation of an α-haloketone with a thiourea (B124793) derivative. semanticscholar.orgasianpubs.org For instance, the synthesis of 2-amino-4-phenylthiazole (B127512) is commonly achieved by reacting acetophenone (B1666503) with thiourea in the presence of an oxidizing agent like iodine. semanticscholar.orgasianpubs.org

Future strategies are expected to move towards greener chemistry principles, employing eco-friendly solvents, catalysts, and reaction conditions. researchgate.net One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, are particularly promising for improving efficiency and reducing waste. preprints.org The development of solid-phase synthesis techniques could also facilitate the high-throughput generation of derivative libraries for screening purposes. nih.gov Furthermore, exploring novel catalytic systems, such as metal-based or organocatalysts, could lead to milder reaction conditions, higher yields, and improved purity of the final products.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

| Strategy | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Condensation of an α-haloketone with a thiourea-containing compound. researchgate.net | Well-established, versatile for various substitutions. | Foundational method, can be optimized for better yields and conditions. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor. preprints.org | Increased efficiency, reduced waste, time-saving. | Ideal for creating derivatives by varying starting materials in a streamlined process. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. mdpi.com | Rapid reaction times, often higher yields, improved purity. mdpi.com | Can significantly shorten the synthesis time for the core structure and its analogues. |

| Solid-Phase Synthesis | The compound is covalently bound to a solid support during synthesis. nih.gov | Simplifies purification, suitable for automation and library generation. | Enables high-throughput synthesis of a diverse library of derivatives for screening. |

Exploration of Advanced Applications in Supramolecular Chemistry and Nanotechnology

The structural features of this compound, including its aromatic rings and heteroatoms, make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. The thiazole ring and amine group can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to the construction of self-assembling molecular architectures.

Future research could explore the design of supramolecular structures such as gels, liquid crystals, or molecular cages using this compound as a building block. These materials could have applications in areas like molecular sensing, controlled release systems, or catalysis. In nanotechnology, derivatives could be investigated for their potential to form organic nanoparticles or to functionalize the surface of inorganic nanomaterials, imparting specific chemical or biological properties. The integration of this compound into larger systems could lead to novel materials with tailored electronic, optical, or recognition capabilities.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. oxfordglobal.com These computational tools can analyze vast datasets to predict the properties and biological activities of novel compounds, significantly accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.comresearchgate.net

For this compound, ML models can be trained on existing data from related thiazole derivatives to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADME). eco-vector.comresearchgate.net Generative AI models can design new derivatives in silico with optimized properties for specific biological targets. oxfordglobal.com For example, machine learning can guide the selection of substituents on the phenyl rings or the amine group to enhance potency against a particular enzyme or receptor. acs.org This data-driven approach allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

High-Throughput Screening Methodologies for Chemical Space Exploration

To uncover the full therapeutic potential of the this compound scaffold, exploration of its chemical space through high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target. researchgate.net

Expanding Mechanistic Studies on Chemical Reactivity and Biological Interactions

A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent or functional material. For this compound and its derivatives, future research should focus on elucidating the specific molecular interactions that underlie their observed biological activities.

This involves a combination of experimental and computational techniques. Molecular docking studies can predict how these compounds bind to the active sites of target proteins, such as kinases or enzymes involved in microbial metabolism. eco-vector.comresearchgate.net These in silico predictions can then be validated through experimental methods like X-ray crystallography or enzyme inhibition assays. mdpi.com Mechanistic studies can also clarify the chemical reactivity of the thiazole ring and its substituents, providing insights into its metabolic stability and potential reaction pathways within a biological system. Investigating how structural modifications affect target binding and cellular pathways will be critical for optimizing the design of next-generation compounds based on this promising scaffold. researchgate.net

Q & A

What synthetic methodologies are most effective for preparing 2,4-diphenylthiazol-5-amine derivatives, and how can reaction conditions be optimized for reproducibility?

Answer:

The synthesis of this compound derivatives typically involves cyclization reactions using thiourea or thiosemicarbazide precursors. For example, halogenated analogues can be synthesized via nucleophilic substitution under basic conditions, as demonstrated in the preparation of thiourea-derived regioisomers . Key steps include:

- Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to form the thiazole core .

- Recrystallization : Purification via 1,4-dioxane or ethanol to improve yield and purity .

- Validation : Characterization by IR, NMR, and X-ray crystallography to confirm regioisomeric purity and stereochemistry .

Optimization Tip : Adjust solvent polarity (e.g., MTBE vs. ethanol) and temperature to control reaction kinetics and minimize byproducts.

How do structural modifications (e.g., halogenation, aryl substitution) impact the anti-prion activity of this compound derivatives?

Answer:

Anti-prion activity is highly sensitive to substitution patterns. In SMB cell assays, EC₅₀ values for PrPSc inhibition range from 1.5–20 µM, with potency linked to:

- Electron-withdrawing groups : Halogenation (Cl, F) at the 4-phenyl position enhances binding to hPrPC .

- Steric effects : Bulky substituents (e.g., tert-butyl) may reduce activity due to steric hindrance with the prion protein’s hydrophobic pocket .

Methodological Insight : Use molecular docking studies to predict interactions with hPrPC (e.g., PyMOL or AutoDock) and validate via surface plasmon resonance (SPR) .

What analytical techniques are critical for resolving contradictions in reported bioactivity data for thiazol-5-amine derivatives?

Answer:

Discrepancies in bioactivity often arise from impurities or assay variability. To address this:

- Purity Assessment : Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) .

- Assay Standardization : Use isogenic cell lines (e.g., SMB vs. HEK293) and include positive controls like quinacrine for anti-prion studies .

- Data Normalization : Report IC₅₀/EC₅₀ values relative to internal standards to account for batch-to-batch variability .

How can crystallographic data inform the design of this compound analogues with improved thermodynamic stability?

Answer:

X-ray crystallography reveals key intermolecular interactions:

- Hydrogen bonding : N–H⋯N and N–H⋯S interactions stabilize the crystal lattice, as seen in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine derivatives .

- Dihedral angles : Adjusting aryl group dihedral angles (e.g., 21.5° in thiadiazole-benzene systems) can enhance solubility without compromising binding affinity .

Application : Use Mercury (CCDC) software to analyze packing motifs and predict co-crystallization potential with target proteins .

What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound-based therapeutics?

Answer:

- Prion Disease Models : Use transgenic mice expressing human PrPC (e.g., Tg37 or Tg42 lines) to assess brain penetration and PrPSc clearance .

- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) with focus on hepatic and renal biomarkers (ALT, creatinine) .

- PK/PD Profiling : Monitor plasma half-life via LC-MS/MS and correlate with cerebrospinal fluid (CSF) concentrations to evaluate blood-brain barrier permeability .

How can structure-activity relationship (SAR) studies be systematically applied to optimize the anticancer potential of thiazol-5-amine derivatives?

Answer:

- Scaffold diversification : Introduce heterocycles (e.g., pyrazine or triazole) at the 5-position to modulate lipophilicity and target kinase inhibition .

- Bioisosteric replacement : Replace phenyl groups with bioisosteres (e.g., benzodioxole) to improve metabolic stability, as demonstrated in 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives .

- In vitro screening : Prioritize compounds with sub-µM IC₅₀ in NCI-60 cell panels and validate mechanism via Western blot (e.g., PARP cleavage for apoptosis) .

What computational tools are most effective for predicting off-target interactions of this compound analogues?

Answer:

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolic liabilities .

- Phylogenetic Analysis : Use SwissTargetPrediction to identify conserved binding sites across protein families (e.g., kinases vs. GPCRs) .

- ADMET Prediction : Leverage QikProp or ADMETlab 2.0 to estimate logP, CNS activity, and hERG channel inhibition risks .

How should researchers address discrepancies between in vitro and in vivo efficacy data for thiazol-5-amine compounds?

Answer:

- Dosage Optimization : Adjust dosing regimens (e.g., QD vs. BID) to match in vitro IC₅₀ values with achievable plasma concentrations .

- Metabolite Identification : Use liver microsome assays (human/rodent) to identify active metabolites contributing to in vivo activity .

- Tumor Microenvironment (TME) Models : Incorporate 3D spheroids or patient-derived xenografts (PDX) to mimic in vivo drug resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.